molecular formula C8H10ClN3O B1423749 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol CAS No. 959239-43-1

1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol

Cat. No. B1423749
M. Wt: 199.64 g/mol
InChI Key: XEFKCMOGRCBXAO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Overview of Pyrazine and Pyrrolidine Derivatives

The compound 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol, involving pyrazine and pyrrolidine scaffolds, has potential significance in various scientific research applications, particularly in synthetic chemistry and drug discovery. Pyrazines and pyrrolidines are known for their versatile roles in the development of biologically active compounds and materials with specialized properties.

Synthesis and Catalysis

The synthesis of pyrano[2,3-d]pyrimidine derivatives, which could be related to the structural motif of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol, demonstrates the importance of hybrid catalysts in medicinal and pharmaceutical industries. These catalysts facilitate the development of complex molecular structures with potential therapeutic applications. Such synthetic pathways highlight the role of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol-related compounds in drug synthesis and material science (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Derivatives of pyrazine, such as pyrazolo[3,4-b]pyridine, have been extensively studied for their versatility as kinase inhibitors in the development of cancer therapeutics. The ability of these scaffolds to bind to kinases in multiple modes makes them valuable in designing drugs with enhanced specificity and efficacy (Wenglowsky, 2013).

Additionally, pyrrolidine derivatives are highlighted for their significant presence in drug discovery, offering insights into the structural importance of the five-membered pyrrolidine ring. This scaffold contributes to stereochemistry and pharmacophore exploration, underlying the potential medicinal applications of 1-(6-Chloro-2-pyrazinyl)-3-pyrrolidinol-related compounds (Li Petri et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to these databases. You could also consider reaching out to a chemistry professor or researcher for more information. They might be able to provide more specific insights or suggest relevant literature to read.


properties

IUPAC Name

1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFKCMOGRCBXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrazin-2-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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